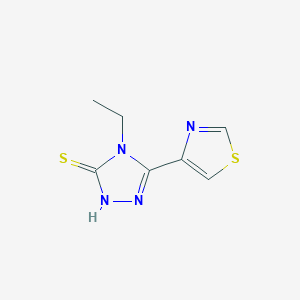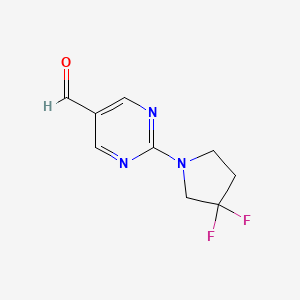
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound that features a pyrimidine ring substituted with a difluoropyrrolidine group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Difluoropyrrolidine Group: The difluoropyrrolidine group can be introduced via a nucleophilic substitution reaction using a suitable difluoropyrrolidine precursor.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound can be used in studies to investigate the biological activity of pyrimidine derivatives and their potential therapeutic effects.
Industrial Applications: It may be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluoropyrrolidine group can enhance the compound’s binding affinity and selectivity, while the aldehyde group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both the difluoropyrrolidine group and the aldehyde functional group
Properties
Molecular Formula |
C9H9F2N3O |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H9F2N3O/c10-9(11)1-2-14(6-9)8-12-3-7(5-15)4-13-8/h3-5H,1-2,6H2 |
InChI Key |
OZBSHZXEBYIAHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


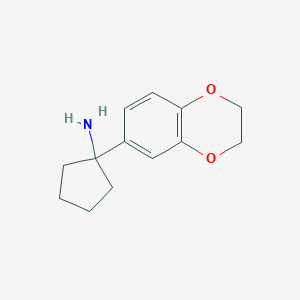
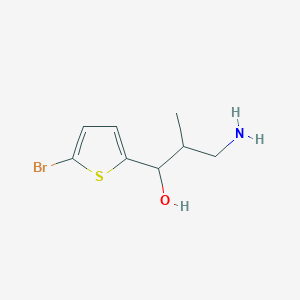
![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)
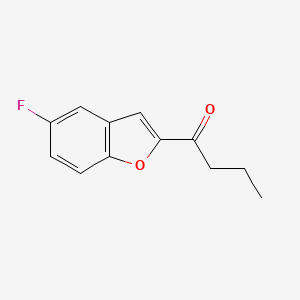


![sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate](/img/structure/B13159793.png)
![N-[(3,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B13159801.png)
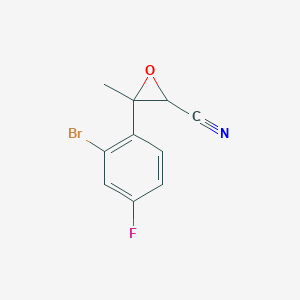
![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)
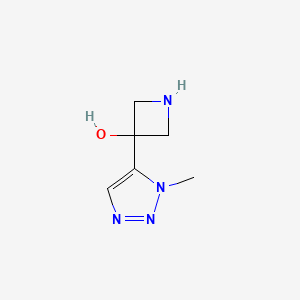
![2-Butanone, 4-[(3-methylphenyl)thio]-](/img/structure/B13159812.png)
